N-(4-Methylamino-cyclohexyl)-acetamide
Overview
Description
“N-(4-Methylamino-cyclohexyl)-acetamide” appears to be a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound may also be referred to by other names in different contexts2.
Synthesis Analysis
The synthesis of “N-(4-Methylamino-cyclohexyl)-acetamide” is not explicitly detailed in the available resources1. However, similar compounds are often synthesized through reactions involving amines and carbamates2.
Molecular Structure Analysis
The molecular structure of “N-(4-Methylamino-cyclohexyl)-acetamide” is not directly provided in the available resources3. However, similar compounds typically have a cyclohexyl ring with an amine group (NH2) and an acetamide group (CH3CONH2) attached3.
Chemical Reactions Analysis
The specific chemical reactions involving “N-(4-Methylamino-cyclohexyl)-acetamide” are not detailed in the available resources4. However, similar compounds often participate in reactions involving the amine and acetamide functional groups4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Methylamino-cyclohexyl)-acetamide” are not explicitly provided in the available resources6. However, similar compounds often have properties such as a specific molecular weight and boiling point6.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
N-(4-Methylamino-cyclohexyl)-acetamide derivatives have been synthesized and studied for their inhibitory activity on detrusor contraction. These compounds, including variants like 2-cyclohexyl-N-(4-dimethylamino-2-butynyl)-2-hydroxy-2-phenylacetamide hydrochloride, show potential as agents for treating overactive detrusor, demonstrating equipotent inhibitory activity to oxybutynin and less mydriatic activity (Take et al., 1992).
Synthesis and Microbiological Activity
A series of N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide, -cyclohexyl acetamide, and -cyclohexyl propionamide derivatives have been synthesized and their microbiological activities evaluated. These compounds exhibit a broad spectrum of activity against gram-positive, gram-negative bacteria, and the yeast Candida albicans, showing promise as antimicrobial agents (Arpaci et al., 2002).
Pharmacological Properties of Derivatives
Research into "soft drug" derivatives related to perhexiline, which include cyclohexylaralkylamines with amide functions, has been conducted to reduce the toxicity of perhexiline. Derivatives like N-(cyclohexylphenylmethyl)-2-(cyclohexyl-methylamino)acetamide show alpha-adrenolytic activities similar to perhexiline, making them potential candidates for safer pharmaceutical applications (Marciniak et al., 1988).
Conformational Analysis in Opioid Agonists Development
Conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which include cyclohexyl derivatives, has been utilized in developing potent opioid kappa agonists. Such studies aid in understanding the structural requirements for opioid receptor binding and activity, contributing to the design of new analgesics (Costello et al., 1991).
Safety And Hazards
Future Directions
The future directions for research and applications of “N-(4-Methylamino-cyclohexyl)-acetamide” are not specified in the available resources8. However, similar compounds are often subjects of ongoing research in areas such as medicinal chemistry8.
Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “N-(4-Methylamino-cyclohexyl)-acetamide”. For more detailed and specific information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
N-[4-(methylamino)cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(12)11-9-5-3-8(10-2)4-6-9/h8-10H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVNJCHQJBWIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270467 | |
Record name | Acetamide, N-[4-(methylamino)cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylamino-cyclohexyl)-acetamide | |
CAS RN |
1154623-10-5 | |
Record name | Acetamide, N-[4-(methylamino)cyclohexyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154623-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[4-(methylamino)cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(methylamino)cyclohexyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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